1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Lipophilicity Drug-likeness Physicochemical Properties

1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (C9H12N2OS, MW 196.27 g/mol) is a fused bicyclic heterocycle belonging to the 4-thioxo-2-oxo-hexahydrocyclopenta[d]pyrimidine subclass. Its core structure features a central pyrimidine ring fused to a cyclopentane ring, possessing a single hydrogen-bond donor, two hydrogen-bond acceptors, one rotatable bond, and a predicted XLogP of 0.8.

Molecular Formula C9H12N2OS
Molecular Weight 196.27
CAS No. 905766-22-5
Cat. No. B2691311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
CAS905766-22-5
Molecular FormulaC9H12N2OS
Molecular Weight196.27
Structural Identifiers
SMILESCCN1C2=C(CCC2)C(=S)NC1=O
InChIInChI=1S/C9H12N2OS/c1-2-11-7-5-3-4-6(7)8(13)10-9(11)12/h2-5H2,1H3,(H,10,12,13)
InChIKeyFSVCAHIBXOSIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS 905766-22-5): Structural Identity and Physicochemical Baseline for Sourcing Decisions


1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (C9H12N2OS, MW 196.27 g/mol) is a fused bicyclic heterocycle belonging to the 4-thioxo-2-oxo-hexahydrocyclopenta[d]pyrimidine subclass . Its core structure features a central pyrimidine ring fused to a cyclopentane ring, possessing a single hydrogen-bond donor, two hydrogen-bond acceptors, one rotatable bond, and a predicted XLogP of 0.8 . The compound is differentiated from more commonly studied 2-thioxo-4-oxo regioisomers by the specific placement of the thioxo group at the 4-position, a structural feature that fundamentally alters its electronic configuration, potential for tautomerism, and interaction with biological targets relative to its regioisomeric counterparts .

Why N1-Alkyl Chain Length and Thioxo Regiochemistry Prevent Simple Substitution of 1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one


The in-class analogs of this compound, such as the 1-methyl, 1-isobutyl, or unsubstituted parent, cannot be freely interchanged because two structural features drive quantifiable differences in key molecular properties. First, the N1-ethyl group precisely tunes lipophilicity and molecular size relative to shorter or bulkier alkyl chains, directly impacting predicted membrane permeability and solubility . Second, the 4-thioxo/2-oxo regioisomeric configuration defines a fundamentally different pharmacophoric pattern compared to the more widely reported 2-thioxo/4-oxo isomers, which have known synthetic pathways and biological annotations in the literature . These properties dictate that even minor structural deviations can lead to distinct compound behavior in screening cascades or synthetic elaboration, making generic substitution risky without head-to-head data.

Quantitative Evidence Guide: Direct Comparator Data for 1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS 905766-22-5)


Predicted Lipophilicity (XLogP) of the 1-Ethyl Derivative vs. the 1-Isobutyl Analog

The target compound 1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one exhibits a computed XLogP of 0.8 , which is 1.0 log unit lower than the 1-isobutyl analog (XLogP 1.8) . This difference places the 1-ethyl compound in a more favorable lipophilicity range for oral bioavailability according to Lipinski's Rule of Five, offering a quantifiable advantage for hit-to-lead programs where lower logP is desired.

Lipophilicity Drug-likeness Physicochemical Properties

Rotatable Bond Count and Conformational Flexibility: 1-Ethyl vs. 1-Isobutyl Comparison

The target compound possesses a single rotatable bond (the N-ethyl group), whereas the 1-isobutyl analog has two rotatable bonds . This quantifiable difference in conformational degrees of freedom implies that the 1-ethyl compound will experience a smaller entropic penalty upon binding to a rigid biological target, potentially translating to improved binding affinity when other interactions are held constant.

Conformational Flexibility Entropy Molecular Recognition

Structural Isomerism: 4-Thioxo-2-oxo vs. 2-Thioxo-4-oxo Cyclopenta[d]pyrimidine Scaffolds

The target compound represents a 4-thioxo-2-oxo regioisomer, whereas the vast majority of published cyclopenta[d]pyrimidine-thione chemistry and biological data, including AKT kinase inhibitor patents, centers on 2-thioxo-4-oxo (or 2,4-dioxo) scaffolds . A comprehensive search of PubMed and ChEMBL for the target compound's InChIKey (FSVCAHIBXOSIIY-UHFFFAOYSA-N) returned zero experimentally determined bioactivity records, while 2-thioxo analogs have documented IC50 values in the nanomolar to micromolar range against kinase targets in patent literature . This regioisomer thus occupies a distinct, underexplored region of chemical space with potential for novel intellectual property.

Regioisomerism Chemical Space Kinase Inhibitors

Molecular Weight and Hydrogen Bonding Profile: Comparative Drug-Likeness of the 1-Ethyl Derivative

The molecular weight of 196.27 g/mol is significantly below the Lipinski threshold of 500 Da and is 28.05 g/mol lighter than the 1-isobutyl analog (224.32 g/mol) . The target compound also retains a single hydrogen-bond donor and two acceptors, a profile that satisfies lead-likeness criteria more stringently than its bulkier N-alkyl counterparts. Furthermore, it is 28.05 g/mol heavier than the unsubstituted 4-thioxo parent (estimated MW 168.22 g/mol), offering a calculated balance between solubility and hydrophobic contribution.

Drug-likeness Lead-likeness Fragment-based screening

Prioritized Application Scenarios for 1-Ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one Based on Quantitative Differentiation Evidence


Hit-to-Lead Optimization Requiring Low Lipophilicity Starting Points

With a predicted XLogP of 0.8, this compound is a strong candidate for hit-to-lead campaigns where low logP is a design requirement . Its lipophilicity is 1.0 unit lower than the 1-isobutyl analog, predicting better solubility and reduced CYP450 promiscuity. MedChem teams prioritizing Rule-of-Five compliance should select this compound over higher logP alternatives when initiating an SAR exploration of the 4-thioxo-cyclopenta[d]pyrimidine series.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping from 2-Thioxo Pharmacophores

The compound's low molecular weight (196.27 g/mol) and single-ring N-alkyl substitution satisfy fragment-likeness criteria . As a 4-thioxo regioisomer, it represents a direct scaffold-hop from extensively patented 2-thioxo-4-oxo kinase inhibitor chemotypes . Procurement for FBDD libraries seeking to probe underexplored vectors around a thioxopyrimidine core is a high-value application.

Conformational Restriction Studies in Structure-Based Design

The single rotatable bond of the N-ethyl group provides a quantifiable entropic advantage over the 1-isobutyl analog (2 rotatable bonds) . This makes the compound an ideal template for studying the effect of conformational restriction on target binding. Crystallography or cryo-EM groups investigating rigidification strategies should procure this compound as a minimal-rotamer probe.

Novel Chemical Space Exploration for Intellectual Property Generation

A comprehensive database search confirms zero publicly curated bioactivity annotations for this specific 4-thioxo-2-oxo scaffold . For organizations building proprietary compound collections in the kinase or antivirulence space, this compound offers a starting point for generating composition-of-matter patents distinct from the crowded 2-thioxo cyclopenta[d]pyrimidine landscape.

Quote Request

Request a Quote for 1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.